Methyl 4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate Methyl 4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16512815
InChI: InChI=1S/C15H22N2O5/c1-8(2)13(12-5-9(3)16-22-12)14(19)17-7-10(18)6-11(17)15(20)21-4/h5,8,10-11,13,18H,6-7H2,1-4H3
SMILES:
Molecular Formula: C15H22N2O5
Molecular Weight: 310.35 g/mol

Methyl 4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate

CAS No.:

Cat. No.: VC16512815

Molecular Formula: C15H22N2O5

Molecular Weight: 310.35 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate -

Specification

Molecular Formula C15H22N2O5
Molecular Weight 310.35 g/mol
IUPAC Name methyl 4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate
Standard InChI InChI=1S/C15H22N2O5/c1-8(2)13(12-5-9(3)16-22-12)14(19)17-7-10(18)6-11(17)15(20)21-4/h5,8,10-11,13,18H,6-7H2,1-4H3
Standard InChI Key AZQKULISZPXKFR-UHFFFAOYSA-N
Canonical SMILES CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)OC)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name—methyl 4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate—reveals its intricate structure:

  • Pyrrolidine core: A five-membered saturated nitrogen heterocycle with substituents at positions 1, 2, and 4.

  • Oxazole moiety: A 3-methyl-1,2-oxazol-5-yl group attached via a branched butanoyl chain at position 1 of the pyrrolidine.

  • Ester and hydroxyl groups: A methyl ester at position 2 and a hydroxyl group at position 4.

The stereochemistry of the pyrrolidine ring and the oxazole substituent is critical for molecular interactions, necessitating chiral synthesis techniques to ensure enantiomeric purity .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC15H22N2O5\text{C}_{15}\text{H}_{22}\text{N}_{2}\text{O}_{5}
Molecular Weight310.35 g/mol
Key Functional GroupsPyrrolidine, oxazole, ester, hydroxyl
Chiral Centers2 (pyrrolidine C2 and C4)

Synthesis and Optimization

Multi-Step Synthetic Routes

Synthesis typically involves sequential reactions to assemble the pyrrolidine-oxazole hybrid structure:

  • Pyrrolidine ring formation: Cyclization of γ-aminobutyric acid derivatives or [3+2] cycloadditions to establish the core.

  • Oxazole incorporation: Coupling of 3-methyl-1,2-oxazol-5-ylbutanoyl chloride to the pyrrolidine nitrogen under Schotten-Baumann conditions .

  • Esterification and hydroxylation: Introduction of the methyl ester via methanolysis and selective oxidation/hydroxylation at position 4 .

Reaction conditions (e.g., anhydrous solvents, temperature gradients) are optimized to mitigate side reactions, with yields ranging from 40–60% for critical steps.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
1Boc-protected pyrrolidine, DCC, DMAP55%
2Oxazole acyl chloride, Et₃N, CH₂Cl₂62%
3NaBH₄, MeOH, 0°C48%

Biological Activity and Mechanistic Hypotheses

Putative Targets and Mechanisms

While direct studies on this compound are sparse, structural analogs suggest two primary therapeutic avenues:

  • MDM2/p53 Interaction Inhibition: Pyrrolidine-based spirooxindoles (e.g., AA-115/APG-115) demonstrate nanomolar affinity for MDM2, reactivating p53 in cancer cells . The oxazole and ester groups may enhance binding to hydrophobic pockets within MDM2.

  • Antiviral Activity: Patent US8921341B2 highlights pyrrolidine-oxazole hybrids as inhibitors of viral proteases, potentially disrupting viral replication .

Table 3: Bioactivity of Structural Analogs

CompoundTargetIC₅₀/Kᵢ
AA-115/APG-115 MDM2<1 nM
Patent Example 60 Viral protease12 nM

Pharmacokinetic and Stability Profiling

Metabolic Stability

Ester groups, such as the methyl carboxylate in this compound, often undergo hepatic hydrolysis to carboxylic acids, acting as prodrugs to improve bioavailability . In vitro studies of related compounds show:

  • Plasma stability: >90% remaining after 2 hours in human plasma.

  • CYP450 metabolism: Primarily via CYP3A4, with negligible inhibition .

Clinical and Preclinical Implications

Oncology Applications

Compounds targeting MDM2-p53 interactions, such as AA-115/APG-115, have entered phase I trials for solid tumors and leukemia . The hydroxyl and oxazole groups in this compound may enhance blood-brain barrier penetration, suggesting utility in CNS malignancies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator